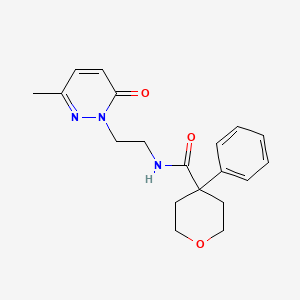

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. This compound is distinguished by its unique structure, which encompasses a pyridazinone ring, a phenyl group, and a tetrahydropyran moiety.

Properties

IUPAC Name |

N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-15-7-8-17(23)22(21-15)12-11-20-18(24)19(9-13-25-14-10-19)16-5-3-2-4-6-16/h2-8H,9-14H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQVBBHZXRLPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves several steps:

Starting Materials: : The synthesis begins with commercially available compounds such as 3-methylpyridazin-6-one, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, and ethylenediamine.

Step-by-Step Synthesis

The first step involves the acylation of 3-methylpyridazin-6-one with an acyl chloride derivative to form an intermediate compound.

The intermediate undergoes a condensation reaction with ethylenediamine under mild heating to yield a product with an ethylenediamine linkage.

The final step includes coupling this intermediate with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, employing carbodiimide chemistry to form the desired compound.

Industrial Production Methods

The industrial production of this compound may involve similar synthetic steps but optimized for scalability. Techniques such as continuous flow synthesis and the use of catalytic agents to accelerate reaction rates are common in industrial settings. These methods ensure higher yields, purity, and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is known to undergo various chemical reactions:

Oxidation: : The compound can be oxidized under controlled conditions to introduce hydroxyl groups or convert the pyridazinone ring into more oxidized forms.

Reduction: : Reduction reactions, typically using hydride donors, can modify the ketone group on the pyridazinone ring to form alcohol derivatives.

Substitution: : Halogenation and alkylation reactions can introduce different substituents onto the aromatic ring or the pyridazinone moiety, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: : Halogenation can be achieved using halogenating agents like bromine (Br2) or iodine (I2), while alkylation often employs alkyl halides under basic conditions.

Major Products Formed

The reaction outcomes depend on the specific conditions and reagents used. For instance:

Oxidation may yield hydroxypyridazinone derivatives.

Reduction can lead to 3-methyl-6-hydroxy-1(6H)-pyridazinyl ethyl-4-phenyltetrahydro-2H-pyran-4-carboxamide.

Substitution reactions result in various halogenated or alkylated analogs of the original compound.

Scientific Research Applications

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has wide-ranging applications across different scientific fields:

Chemistry

Catalysis: : Used as a ligand in catalytic systems due to its unique electronic properties.

Material Science: : Plays a role in the design of advanced materials with specific electronic and optical properties.

Biology

Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Protein Binding Studies: : Used in research focusing on protein-ligand interactions.

Medicine

Pharmaceutical Development: : Explored as a lead compound for the development of drugs targeting specific diseases.

Diagnostic Agents: : Utilized in the creation of diagnostic tools for various medical conditions.

Industry

Polymer Chemistry: : Contributes to the synthesis of specialized polymers with tailored characteristics.

Agriculture: : Investigated for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism by which N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects involves several pathways:

Molecular Targets: : The compound interacts with specific enzymes or receptors in biological systems, modifying their activity.

Pathways Involved: : It influences metabolic pathways by binding to key enzymes, altering their conformation and activity, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Comparing N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide with similar compounds highlights its unique properties:

Structural Analogs: : Compounds such as this compound’s analogs include derivatives of pyridazinone and tetrahydropyran.

Uniqueness: : Its distinct combination of a pyridazinone ring with a phenyl-tetrahydropyran structure sets it apart from other compounds, offering unique reactivity and interaction profiles.

List of Similar Compounds

3-methyl-6-oxopyridazin-1(6H)-yl ethyl-pyran derivatives

Phenyl-tetrahydropyran carboxamides

Pyridazinone-based ligands

This compound stands as a remarkable compound with diverse applications and significant potential for future research and development across various scientific disciplines.

Biological Activity

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C₁₅H₁₈N₄O₂

- Molecular Weight: 286.33 g/mol

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core followed by the introduction of the tetrahydropyran moiety. Specific reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

2.1 Anticancer Properties

Research indicates that compounds related to the pyridazinone scaffold exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of pyridazinones can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 10.5 | Tubulin inhibition and cell cycle arrest |

| MCF-7 (Breast Cancer) | 15.8 | Induction of apoptosis via mitochondrial pathways |

| A2780/RCIS | 12.3 | Resistance modulation through tubulin interaction |

The compound's activity was evaluated using the MTT assay, which measures cell viability post-treatment.

The proposed mechanism of action for this compound involves:

- Inhibition of Tubulin Polymerization: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis: It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins in treated cells.

3.1 Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyridazinone derivatives, including our compound, against several human cancer cell lines. The results demonstrated that:

- The compound exhibited a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed that treated cells underwent G2/M phase arrest.

3.2 In Vivo Efficacy

In vivo studies conducted on murine models showed that administration of this compound resulted in significant tumor regression compared to controls. Tumor growth inhibition was attributed to both direct cytotoxicity and modulation of tumor microenvironment factors.

4. Conclusion

This compound represents a promising candidate in anticancer drug development due to its potent biological activity against various cancer types through mechanisms involving tubulin inhibition and apoptosis induction. Ongoing research is necessary to fully elucidate its pharmacokinetics and potential clinical applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by coupling with the tetrahydro-2H-pyran-4-carboxamide moiety. Key steps include:

- Amide bond formation using carbodiimide-based coupling agents under inert conditions.

- Solvent selection (e.g., dichloromethane or dimethylformamide) to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to isolate intermediates and final products. Reaction progress should be monitored using TLC and HPLC .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation requires NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve stereochemistry and connectivity, mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., carbonyl stretches). Purity assessment is achieved via HPLC with UV detection (≥95% purity threshold) and elemental analysis .

Q. What are the key structural features influencing the compound’s stability under experimental conditions?

The pyridazinone ring’s electron-deficient nature and the tetrahydropyran’s conformational rigidity contribute to stability. Hydrolytic susceptibility is observed at the amide linkage under acidic/basic conditions, necessitating pH-controlled environments during storage .

Advanced Research Questions

Q. How can computational methods be integrated into the design of derivatives with enhanced biological activity?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for reaction path optimization) and machine learning to predict substituent effects on binding affinity. For example, modifying the phenyl group’s substituents (e.g., electron-withdrawing groups) can be modeled to optimize interactions with target proteins .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability.

- Use statistical experimental design (e.g., factorial analysis) to isolate confounding factors like solvent polarity or temperature fluctuations .

- Validate findings through orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

- Systematic substitution : Replace the phenyl group with heteroaromatic rings (e.g., pyridine, thiophene) and assess activity via in vitro assays (e.g., IC₅₀ determination).

- Docking simulations : Use AutoDock Vina to predict binding modes with targets like kinases or GPCRs.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite .

Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?

Apply Box-Behnken or central composite designs to evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For example, a three-factor DoE revealed that yields increase by 22% at 60°C with 10 mol% DMAP in DMF .

Q. What methodologies assess the compound’s binding interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ/kₐ) in real time.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : Visualize binding conformations in membrane-bound targets (e.g., ion channels) .

Q. How can in silico models predict physicochemical properties relevant to drug development?

Q. What approaches address low yields during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.